![molecular formula C23H37NO10 B606521 Cbz-N-amido-PEG6-acid CAS No. 1334177-80-8](/img/structure/B606521.png)
Cbz-N-amido-PEG6-acid
Overview
Description
Cbz-N-amido-PEG6-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . It is used as a linker molecule to attach other molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Molecular Structure Analysis
The molecular weight of this compound is 487.6 g/mol . Its molecular formula is C23H37NO10 . It contains a CBZ-protected amino group and a terminal carboxylic acid .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Scientific Research Applications
N-Cbz Protection of Amines in PEG
Zhang et al. (2012) and Siddaiah et al. (2012) have developed eco-friendly protocols for the N-benzyloxycarbonylation (Cbz protection) of amines using benzyl chloroformate (Cbz-Cl) in polyethylene glycol (PEG). This method yields N-Cbz derivatives of both aliphatic and aromatic amines efficiently (Zhang et al., 2012) (Siddaiah et al., 2012).
Polymer Influence on Carbamazepine Cocrystals
Qiu et al. (2016) explored how polymers like PEG impact the phase transformation of carbamazepine cocrystals in formulations, revealing insights into drug solubility and dissolution rates (Qiu et al., 2016).
Gene Delivery Systems
Brumbach et al. (2010) and Lin & Engbersen (2011) investigated the use of PEG in gene delivery systems. They highlighted the formulation properties and stability of polyplexes involving PEG in gene delivery, demonstrating their potential in biomedicine (Brumbach et al., 2010) (Lin & Engbersen, 2011).
Rhodium-Catalyzed Amidation
Lim et al. (2015) and Grohmann et al. (2013) presented methods for the rhodium-catalyzed amidation of N-Cbz-protected amines, offering efficient pathways for producing secondary benzamides and functionalized arylamines (Lim et al., 2015) (Grohmann et al., 2013).
Solid Dispersion and Drug Dissolution
Doshi et al. (1997) and Perissutti et al. (2003) studied the use of PEG in enhancing the dissolution of carbamazepine in solid dispersions, indicating a significant improvement in drug dissolution rates (Doshi et al., 1997) (Perissutti et al., 2003).
Mechanism of Action
Target of Action
Cbz-N-amido-PEG6-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These amine groups are ubiquitous in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows the compound to bind to its targets and exert its effects.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The formation of a stable amide bond between the terminal carboxylic acid of this compound and primary amine groups can result in changes at the molecular and cellular levels . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of activators is necessary for the compound to form a stable amide bond with primary amine groups . Additionally, the compound’s hydrophilic PEG spacer, which increases its solubility in aqueous media, suggests that the compound’s action may be influenced by the hydration status of the environment .
Biochemical Analysis
Biochemical Properties
Cbz-N-amido-PEG6-acid interacts with primary amine groups in the presence of activators to form a stable amide bond . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups . This reaction is facilitated by the presence of activators such as EDC or HATU .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO10/c25-22(26)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-23(27)34-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAOJWRYJPALAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149915 | |
Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334177-80-8 | |
Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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